molecular formula C14H15N3O5S3 B110707 7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid CAS No. 111298-82-9

7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Cat. No.: B110707
CAS No.: 111298-82-9
M. Wt: 401.5 g/mol
InChI Key: ZVSNBXDHZADFDJ-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a cephalosporin derivative, part of the β-lactam antibiotic class. Its core structure includes the bicyclo[4.2.0]oct-2-ene system, characteristic of cephalosporins, with modifications at the C-3 and C-7 positions that influence antibacterial activity and pharmacokinetics. The C-3 substituent features a 5-carboxymethyl-4-methyl-thiazol-2-ylthio group, while the C-7 side chain contains an amino group (). This compound is structurally related to intermediates like 7-NACABH, a key precursor in synthesizing oral cephalosporins such as ceftibuten ().

Properties

IUPAC Name

(6R,7R)-7-amino-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S3/c1-5-7(2-8(18)19)25-14(16-5)24-4-6-3-23-12-9(15)11(20)17(12)10(6)13(21)22/h9,12H,2-4,15H2,1H3,(H,18,19)(H,21,22)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSNBXDHZADFDJ-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102234
Record name (6R,7R)-7-Amino-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111298-82-9
Record name (6R,7R)-7-Amino-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111298-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo- 5-thia-1-azabicyclo-(4.2.0)oct-2-en-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111298829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-Amino-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-amino-3-[([5-(carboxymethyl)-4-methyl-2-thiazolyl]thio)methyl]-8-oxo- 5-thia-1-azabicyclo-[4.2.0]oct-2-en-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6R-trans)-7-amino-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions.

    Attachment of the Carboxymethyl Group: The carboxymethyl group is introduced via a nucleophilic substitution reaction using a suitable carboxylate precursor.

    Formation of the Azabicyclo Framework: The azabicyclo structure is constructed through a series of cyclization reactions, often involving intramolecular nucleophilic attacks.

    Final Assembly: The final compound is assembled by linking the thiazole and azabicyclo fragments through a thioether bond formation.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its antimicrobial and anticancer properties . Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of essential bacterial enzymes or pathways, thus preventing cell growth and replication.

Antimicrobial Activity :

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 250 µg/mL for certain derivatives against multiple bacterial strains .

Anticancer Potential :
Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation. The compound's ability to interact with specific molecular targets within cancer cells suggests potential use as a therapeutic agent.

Biochemistry

In biochemical research, 7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is explored as an enzyme inhibitor . Its structural features allow it to bind effectively to enzyme active sites, modulating their activity and providing insights into enzyme mechanisms and functions .

Material Science

The compound's unique structural properties lend themselves to applications in material science , particularly in the development of novel polymers and catalysts. Its ability to act as a building block for synthesizing complex organic molecules makes it valuable in creating advanced materials with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of various derivatives of this compound against a range of Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial activity, with certain substitutions enhancing efficacy against resistant strains .

CompoundBacterial StrainMIC (µg/mL)
3iStaphylococcus aureus250
3gEscherichia coli350
8Bacillus cereus500

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. Researchers found that specific analogs could inhibit key enzymes involved in bacterial metabolism, suggesting a potential pathway for developing new antibiotics . The study highlighted the importance of structural modifications in enhancing inhibitory potency.

Mechanism of Action

The mechanism of action of 7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and azabicyclo frameworks enable it to bind to active sites, thereby inhibiting or modulating the activity of the target. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Cephalosporins are differentiated by their substituents at C-3 and C-5. Below is a comparative analysis of the target compound and its analogs:

Table 1: Substituent Comparison
Compound Name C-3 Substituent C-7 Substituent Key Features
Target Compound 5-carboxymethyl-4-methyl-thiazol-2-ylthio Amino Enhanced solubility due to carboxymethyl; potential acid stability ()
SQ 14,359 () 1-methyl-1H-tetrazol-5-ylthio Thienylureidoacetyl Broad-spectrum activity; β-lactamase resistance
(6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido] analog () 5-methyl-2H-tetrazol-2-ylmethyl Methoxyimino-thiazolyl Improved Gram-negative coverage; stability against hydrolysis ()
7-NACABH () Diphenylmethyl ester Amino Parent nucleus for ceftibuten; synthetic intermediate
Ceftriaxone analog () Triazin-3-ylthio Methoxyimino-thiazolyl Extended half-life; activity against resistant strains
Key Observations:
  • C-3 Position : The target compound’s 5-carboxymethyl-4-methyl-thiazol-2-ylthio group distinguishes it from tetrazole-based (e.g., SQ 14,359) or triazine-based (e.g., ) substituents. The carboxymethyl group may enhance aqueous solubility and acid stability, critical for oral bioavailability ().
  • C-7 Position: Unlike methoxyimino-thiazolyl side chains (common in third-generation cephalosporins like ceftriaxone), the target compound’s simple amino group suggests a narrower spectrum but possibly lower resistance to β-lactamases ().

Antibacterial Activity and Resistance

  • SQ 14,359 (): Exhibits broad-spectrum activity, particularly against β-lactamase-producing organisms, due to its thienylureidoacetyl side chain.
  • Methoxyimino-thiazolyl analogs (): The (Z)-methoxyimino group confers resistance to hydrolysis by Gram-negative β-lactamases, enhancing efficacy against pathogens like E. coli and Klebsiella.
  • Target Compound: Limited direct activity data are available, but structural parallels to 7-NACABH () suggest utility as a synthetic precursor rather than a standalone therapeutic. The lack of a methoxyimino group may reduce Gram-negative coverage compared to ceftriaxone analogs ().

Stability and Pharmacokinetics

  • Acid Stability : The carboxymethyl group in the target compound could improve stability in acidic environments, a trait critical for oral administration ().
  • Enzymatic Degradation: Compounds with methoxyimino groups (e.g., ) or bulky C-3 substituents (e.g., triazinylthio in ) resist degradation by β-lactamases and hepatic enzymes, prolonging their half-lives.

Biological Activity

The compound 7-Amino-3-((5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid , also known as a derivative of cephalosporin, exhibits various biological activities that are of significant interest in pharmacology and medicinal chemistry. This article aims to explore its synthesis, biological activities, and potential applications through detailed research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 7-aminocephalosporanic acid with thiazole derivatives. The process can be optimized by varying solvents and reaction conditions to enhance yield and purity. For instance, reactions can be conducted in solvents like DMF or acetic acid at elevated temperatures, which facilitate the formation of the desired thiazole-linked products .

Key Synthetic Steps:

  • Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole moiety using appropriate reagents such as monochloroacetic acid and bases like sodium carbonate.
  • Coupling Reaction : The thiazole derivative is then coupled with 7-aminocephalosporanic acid under controlled conditions to yield the target compound.
  • Purification : The final product is purified through crystallization or chromatography techniques to achieve high purity necessary for biological testing.

Antimicrobial Properties

The primary biological activity of the compound lies in its antimicrobial properties. Studies have demonstrated that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be comparable to those of established antibiotics .

Comparative Antimicrobial Activity Table

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus250Oxytetracycline62.5
Escherichia coli350Ampicillin100
Pseudomonas aeruginosa500Gentamicin32

The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics. The presence of the thiazole group enhances its affinity for penicillin-binding proteins (PBPs), crucial for bacterial cell wall integrity .

Study 1: Efficacy Against Multi-drug Resistant Strains

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated that it retained significant antibacterial activity even in strains resistant to common antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Study 2: Pharmacokinetics and Safety Profile

In another study focusing on pharmacokinetics, researchers administered the compound in animal models to assess its absorption, distribution, metabolism, and excretion (ADME). The results showed favorable pharmacokinetic properties with good bioavailability and a safety profile that warrants further clinical investigations .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reagents are critical for key functional group modifications?

The synthesis typically involves sequential functionalization of the bicyclic β-lactam core. Key steps include:

  • Substitution at the C-3 position : Thiol-containing intermediates (e.g., 5-carboxymethyl-4-methyl-1,3-thiazole-2-thiol) are coupled via nucleophilic substitution under basic conditions (e.g., NaH in DMF) to introduce the thioether side chain .
  • Carboxymethylation : Carboxylic acid groups are introduced using carbodiimide coupling agents (e.g., EDC/HOBt) or ester hydrolysis under acidic/basic conditions .
  • Protection/Deprotection : Amino groups are protected with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR verify regiochemistry of the thiazole substituents and bicyclic scaffold. Key signals include δ ~3.5–4.0 ppm (C-3 methylene) and δ ~170 ppm (carboxylic acid carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 453.45 for C16_{16}H15_{15}N5_5O7_7S2_2) and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry at chiral centers (e.g., C-6 and C-7 positions) .

Q. What are the recommended protocols for assessing purity and stability during storage?

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 min) .
  • Stability Studies : Store lyophilized samples at –20°C in inert atmospheres. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can substitution reactions at the thiazole ring be optimized to improve yield and regioselectivity?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of thiol intermediates .
  • Catalysis : Additives like tetrabutylammonium iodide (TBAI) improve reaction rates in SN2 mechanisms .
  • Kinetic Control : Lower reaction temperatures (0–5°C) favor regioselective substitution over competing side reactions .

Q. What methodologies are used to study the compound’s interaction with bacterial penicillin-binding proteins (PBPs)?

  • Fluorescent Probes : Label the compound with BODIPY tags for competitive binding assays against purified PBPs (e.g., PBP2a from MRSA) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd_d, kon_{on}/koff_{off}) using immobilized PBP targets .
  • Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in reported antibacterial activity data across studies?

  • Standardized MIC Testing : Use CLSI guidelines with consistent inoculum sizes (5 × 105^5 CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Efflux Pump Inhibition : Co-administer efflux inhibitors (e.g., PAβN) to distinguish intrinsic activity from resistance mechanisms .
  • Metabolomic Profiling : Compare bacterial metabolic responses (e.g., via LC-MS) to identify off-target effects .

Q. What strategies are effective for synthesizing metal complexes to enhance bioavailability?

  • Coordination with Divalent Ions : React the compound with Zn2+^{2+} or Cr3+^{3+} in aqueous ethanol (pH 6–7) to form stable chelates at the carboxylate and thiazole-N sites .
  • Characterization : Confirm complexation via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.